4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide
Overview
Description
Synthesis Analysis
Synthesis of derivatives similar to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide involves various chemical strategies. For instance, bromination-dehydrobromination reactions have been employed to produce structurally related sulfonamide derivatives, demonstrating the versatility and reactivity of these compounds under different chemical conditions (Vasin et al., 2016).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those similar to 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide, has been elucidated using various spectroscopic methods. X-ray diffraction analyses have provided insights into the crystal structures, revealing the planarity and conformational aspects of these molecules, which are crucial for understanding their chemical behavior and reactivity (Zhang et al., 2010).
Chemical Reactions and Properties
Sulfonamide derivatives undergo a range of chemical reactions, including nucleophilic substitution and condensation reactions, which are fundamental for synthesizing various biologically active compounds. The reactivity of these compounds can be attributed to the presence of functional groups that facilitate interactions with nucleophiles and electrophiles, leading to diverse chemical transformations (Abdelhamid & Shiaty, 1988).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for various applications, including pharmaceuticals and materials science. Studies have shown that modifications to the sulfonamide group can significantly alter these physical characteristics (Fun et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide and its derivatives are characterized by their reactivity towards different chemical reagents. The presence of the bromoacetyl and sulfonamide groups in these compounds contributes to their unique reactivity patterns, enabling them to participate in various organic reactions, including those leading to the formation of heterocyclic compounds and complex molecular architectures (Sami & Osman, 1976).
Scientific Research Applications
Application 1: Inhibition of Monoamine Oxidase
- Summary of the Application : “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” is used in the synthesis of “4-(2-Methyloxazol-4-yl)benzenesulfonamide”, a compound evaluated as a potential inhibitor of human monoamine oxidase (MAO) A and B . This is particularly relevant in the context of neurodegenerative disorders like Parkinson’s disease .
- Methods of Application or Experimental Procedures : The compound “4-(2-Methyloxazol-4-yl)benzenesulfonamide” was synthesized by the reaction of “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” with an excess of acetamide . The potential binding orientation and interactions of the inhibitor with MAO-B were examined by molecular docking .
- Results or Outcomes : The compound was found to inhibit MAO A and B with IC 50 values of 43.3 and 3.47 μM, respectively . It was found that the sulfonamide group binds and interacts with residues of the substrate cavity . The compound showed no cytotoxic effect against human stromal bone cell line (HS-5) in the concentration range of 1–100 µmol . Thus, a new selective MAO-B inhibitor was identified, which may be used as the lead compound for the development of antiparkinsonian agents .
Application 2: Synthesis of Fluorescent Materials
- Summary of the Application : “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” is used in the synthesis of novel fluorescent materials, which contain a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene . These materials are suitable for Organic Light Emitting Diode (OLED) applications .
- Methods of Application or Experimental Procedures : The main skeleton, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN), was synthesized by the reaction of “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” with an excess of acetamide . The structure and optical properties of the compounds were examined by density functional theory (DFT) .
- Results or Outcomes : The compounds exhibited mega Stokes shifts between 113 and 177 nm, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity . Their solid-state quantum yields were recorded to be between 9 and 58%, and their solution quantum yields were determined to be close to 100% . The OLEDs fabricated from these compounds had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .
Application 3: Synthesis of Thiazolyl Coumarins
- Summary of the Application : “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” is used in the synthesis of thiazolyl coumarins . These compounds are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .
- Methods of Application or Experimental Procedures : The synthesis of thiazolyl coumarins was achieved from a three-component reaction of “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide”, aldehydes or ketones, and thiosemicarbazide, catalyzed by montmorillonite K10 clay at ambient temperature .
- Results or Outcomes : The synthesized thiazolyl coumarins can be used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
Application 4: Synthesis of Polyfunctionalized Heterocyclic Systems
- Summary of the Application : “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” is used in the synthesis of polyfunctionalized heterocyclic systems . These systems are important in the preparation of various bioactive heterocyclic scaffolds .
- Methods of Application or Experimental Procedures : The synthesis of these systems involves the reaction of “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” with other reagents . The exact procedures can vary depending on the specific system being synthesized .
- Results or Outcomes : The synthesized systems can be used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .
Application 5: Synthesis of Fluorescent Sensors
- Summary of the Application : “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” is used in the synthesis of fluorescent sensors . These sensors can be used to detect different bioactive elements and various environmental pollutants .
- Methods of Application or Experimental Procedures : The synthesis of these sensors involves the reaction of “4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide” with other reagents . The exact procedures can vary depending on the specific sensor being synthesized .
- Results or Outcomes : The synthesized sensors have been used in a wide range of analytical chemistry applications .
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.
Future Directions
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-12(2)16(14,15)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRFNTIBFADUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407009 | |
Record name | 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromoacetyl)-N,N-dimethylbenzenesulfonamide | |
CAS RN |
89102-54-5 | |
Record name | 4-(Bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-bromoacetyl)-N,N-dimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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